molecular formula C25H24S B13772333 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran CAS No. 65193-64-8

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran

Cat. No.: B13772333
CAS No.: 65193-64-8
M. Wt: 356.5 g/mol
InChI Key: NGMRZFICYASRNN-UHFFFAOYSA-N
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Description

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is a complex organic compound with a unique structure that includes a naphtho-thiopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or hydrocarbons.

Scientific Research Applications

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho(1,2-b)oxazin-3-one: A compound with a similar core structure but different functional groups.

    3,4,4a,5,6,10b-Hexahydro-2H-naphtho(1,2-b)oxazin-9-ol: Another related compound with variations in the heterocyclic ring.

Uniqueness

3,4,4a,5,6,10b-Hexahydro-2,4-diphenyl-2H-naphtho(1,2-b)thiopyran is unique due to its specific structural features and the presence of the thiopyran ring

Properties

CAS No.

65193-64-8

Molecular Formula

C25H24S

Molecular Weight

356.5 g/mol

IUPAC Name

2,4-diphenyl-3,4,4a,5,6,10b-hexahydro-2H-benzo[h]thiochromene

InChI

InChI=1S/C25H24S/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,22-25H,15-17H2

InChI Key

NGMRZFICYASRNN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(CC(S3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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